Proligeston

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Veterinary Medicine

1.1 Estrus Suppression

Proligestone is widely used to suppress estrus (heat) in female dogs and cats. It is particularly beneficial for managing unwanted breeding and controlling the timing of reproduction. The compound is administered via injection, providing a prolonged effect that can last several months. A study indicated that proligestone can effectively inhibit sexual hunting and prevent false pregnancies in small domestic animals, making it a valuable tool in veterinary practice .

1.2 Contraceptive Use

Proligestone is often combined with estrogen to create a bihormonal contraceptive formulation. This combination has been shown to reduce the effective doses required compared to monohormonal treatments, thereby enhancing safety for the animals involved . The veterinary contraceptive composition aims to provide long-lasting effects while minimizing side effects associated with higher doses of hormones.

Pharmacological Properties

2.1 Hormonal Profile

Proligestone exhibits clear progestational activity with minimal estrogenic effects and negligible androgenic activity. Its pharmacokinetics reveal a biphasic decline in plasma concentration following administration, with a half-life of approximately 9 days during the alpha phase and up to 150 days during the beta phase . This long-term activity is attributed to its accumulation in fatty tissues and enterohepatic circulation, allowing for less frequent dosing.

2.2 Safety Profile

Research indicates that proligestone has a lower incidence of adverse effects compared to other progestogens like megestrol acetate. For instance, studies have shown that while megestrol can lead to significant hormonal imbalances (e.g., hyperinsulinaemia), proligestone does not significantly alter insulin levels or cause substantial adrenal suppression .

Case Studies

3.1 Efficacy in Cats

A clinical study involving queens (female cats) demonstrated that proligestone effectively suppressed estrus for extended periods without significant side effects. In one group treated with a lower dosage (0.01 mg/kg), only one case of breakthrough heat was reported after seven months, while higher doses (0.05 mg/kg) showed 100% efficacy . Additionally, no adverse mammary or uterine effects were observed in the treated group.

3.2 Treatment of Pituitary Dwarfism

In a unique application, proligestone has been used to manage cases of pituitary dwarfism in German Shepherd dogs. The treatment resulted in notable improvements in growth and health markers among affected dogs, showcasing its versatility beyond reproductive management .

Comparative Analysis with Other Progestogens

| Property | Proligestone | Megestrol Acetate |

|---|---|---|

| Efficacy Duration | Up to 8 months | 3-5 months |

| Adverse Effects | Fewer side effects | Higher risk of complications |

| Hormonal Activity | Progestational only | Progestational and estrogenic |

| Insulin Impact | Minimal | Significant hyperinsulinaemia |

Wirkmechanismus

Target of Action

Proligestone is a progestogen, which means it is an agonist of the progesterone receptor (PR) . This receptor is a protein found inside cells that binds to the hormone progesterone and mediates its effects. The primary role of the progesterone receptor is to regulate gene expression when the hormone progesterone binds to it .

Mode of Action

Proligestone, like other progestogens, works by binding to the progesterone receptor. This binding triggers a series of biochemical reactions that result in changes in gene expression within the cell . The specific changes depend on the type of cell and the genes that are regulated by the progesterone receptor in that cell .

Biochemical Pathways

These pathways include those involved in the menstrual cycle, pregnancy, and embryogenesis .

Pharmacokinetics

It is likely metabolized by the liver and excreted in the urine .

Result of Action

The primary result of proligestone’s action is the control of estrus in dogs and cats . By binding to the progesterone receptor, proligestone can mimic the effects of progesterone, including the suppression of estrus, or heat, in female animals . This makes proligestone useful in veterinary medicine for controlling reproduction in dogs and cats .

Action Environment

The action of proligestone, like other hormones, can be influenced by various environmental factors. These may include the presence of other hormones, the nutritional status of the animal, and stress levels . .

Biochemische Analyse

Biochemical Properties

Proligestone functions as a progestogen, acting as an agonist of the progesterone receptor (PR). This interaction is crucial in regulating various reproductive processes. Proligestone binds to the progesterone receptor, mimicking the effects of natural progesterone . This binding leads to alterations in the transcription of DNA, resulting in changes in cellular metabolism that are similar to those caused by progesterone . The compound interacts with enzymes and proteins involved in the hypothalamic-pituitary-adrenocortical axis, influencing glucose homeostasis .

Cellular Effects

Proligestone affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, proligestone has been shown to suppress the hypothalamic-pituitary-adrenocortical axis, leading to decreased production of adrenocorticosteroids . This suppression can result in insulin resistance and changes in glucose metabolism . Additionally, proligestone can cause changes in the expression of genes involved in reproductive processes, leading to the suppression of estrus in animals .

Molecular Mechanism

At the molecular level, proligestone exerts its effects by binding to the progesterone receptor, which is a nuclear receptor. This binding leads to the activation or repression of target genes involved in reproductive and metabolic processes . Proligestone’s interaction with the progesterone receptor results in the inhibition of gonadotropin-releasing hormone (GnRH) secretion from the hypothalamus, thereby reducing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland . This inhibition prevents ovulation and maintains the animal in a state of anestrus .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of proligestone can change over time. The compound is known for its stability and long-lasting effects when administered as an injection . The duration of anestrus induced by proligestone can vary, with some animals remaining in anestrus for up to three years . Long-term use of proligestone can lead to adverse effects such as cystic endometrial hyperplasia, pyometra, and mammary enlargement . These effects are generally reversible upon discontinuation of the treatment .

Dosage Effects in Animal Models

The effects of proligestone vary with different dosages in animal models. In dogs and cats, the recommended dosage ranges from 10 to 33 mg/kg, depending on the body weight of the animal . Higher doses can lead to more pronounced suppression of estrus, but may also increase the risk of adverse effects such as diabetes mellitus, acromegaly, and adrenocortical suppression . It is important to monitor animals for any signs of toxicity or adverse reactions when administering high doses of proligestone .

Metabolic Pathways

Proligestone is involved in metabolic pathways related to glucose homeostasis and the hypothalamic-pituitary-adrenocortical axis . It interacts with enzymes such as 17α-hydroxyprogesterone and progesterone, influencing their activity and leading to changes in metabolic flux . The compound’s effects on glucose metabolism are particularly significant, as it can induce insulin resistance and alter glucose levels in the blood .

Transport and Distribution

Proligestone is transported and distributed within cells and tissues through binding to transport proteins and receptors . Once administered, it is distributed throughout the body, with a particular affinity for reproductive tissues . The compound’s distribution is influenced by its binding to the progesterone receptor, which facilitates its localization to target tissues .

Subcellular Localization

Proligestone’s subcellular localization is primarily within the nucleus, where it binds to the progesterone receptor . This binding leads to the activation or repression of target genes involved in reproductive and metabolic processes . The compound’s localization to the nucleus is facilitated by its ability to cross the cell membrane and interact with nuclear receptors .

Vorbereitungsmethoden

Proligestone wird aus 14α-Hydroxyandrostendion synthetisiert, das durch selektive Hydroxylierung von Androstendion durch den Pilz Curvularia lunata hergestellt wird . Der Syntheseweg beinhaltet die Schutzgruppe für die 3-Oxo-delta-4-Einheit von 14α-Hydroxyandrostendion, gefolgt von einer Reihe chemischer Reaktionen, um das cyclische Acetal mit Propionaldehyd zu bilden . Industrielle Produktionsmethoden umfassen typischerweise ähnliche Schritte, jedoch in größerem Maßstab, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Proligestone unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitution: Proligestone kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen im Molekül durch andere ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Proligestone ähnelt anderen synthetischen Gestagenen wie Megestrol-Acetat und Medroxyprogesteron-Acetat . Es besitzt einzigartige Eigenschaften, die es besonders nützlich in der Veterinärmedizin machen:

Megestrol-Acetat: Wie Proligestone wird Megestrol-Acetat zur Kontrolle des Östrus und zur Behandlung von Hypersexualität bei Tieren eingesetzt.

Medroxyprogesteron-Acetat: Diese Verbindung wird ebenfalls für ähnliche Zwecke verwendet, aber Proligestone hat eine andere chemische Struktur, die unterschiedliche pharmakologische Eigenschaften bietet.

Andere ähnliche Verbindungen sind Hydroxyprogesteron-Hexanoat und Norgestomet .

Biologische Aktivität

Proligestone is a synthetic progestogen primarily utilized in veterinary medicine for the control of reproduction in various animal species, particularly in cats and dogs. This article delves into its biological activity, efficacy, and safety based on diverse research findings.

Proligestone functions by mimicking the effects of natural progesterone. It exerts its influence on the hypothalamic-pituitary-gonadal (HPG) axis, leading to the inhibition of gonadotropin-releasing hormone (GnRH) release. This subsequently reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), ultimately suppressing estrus and ovulation in treated animals .

Efficacy in Reproductive Control

Proligestone has shown significant efficacy in controlling estrus and prolonging anoestrus in female cats. A comparative study indicated that a subcutaneous (SC) dose of 100 mg/cat (equivalent to approximately 25-30 mg/kg) administered every five months resulted in an average duration of anoestrus of about eight months . This duration is notably longer than that achieved with other progestogens like megestrol acetate (MA), which typically provides 3-5 months of efficacy .

Table 1: Efficacy Comparison of Proligestone and Megestrol Acetate

| Progestogen | Dosage | Duration of Anoestrus | Side Effects |

|---|---|---|---|

| Proligestone | 100 mg SC every 5 months | ~8 months | Minimal, no mammary or uterine effects |

| Megestrol Acetate | 25 mg SC | 3-5 months | Pyometra in some cases |

Safety Profile

The safety profile of proligestone is considered favorable compared to other progestogens. In studies, administration of proligestone did not result in significant adverse effects on glucose metabolism or adrenal function, which are common concerns with MA treatment. For instance, cats treated with MA exhibited fasting hyperglycemia and suppression of cortisol levels, while those treated with proligestone maintained stable blood glucose levels .

Case Studies

- Longitudinal Study on Queens : A longitudinal study involving 24 queens treated with proligestone for up to 10 years reported no major clinical abnormalities apart from mild weight gain. Notably, the incidence of mammary nodules was significantly lower compared to those treated with MA .

- Single Cat Case Reports : In a case report involving a Maine Coon queen treated with proligestone, benign mammary hyperplasia developed after two months; however, this was considered rare and not indicative of widespread risk associated with proligestone use .

Comparative Studies

A comparative study highlighted that while both proligestone and MA effectively suppress estrus, proligestone has a lower affinity for progesterone receptors in the uterus and does not significantly affect glucose metabolism. This suggests that proligestone may be a safer alternative for long-term reproductive control in cats .

Eigenschaften

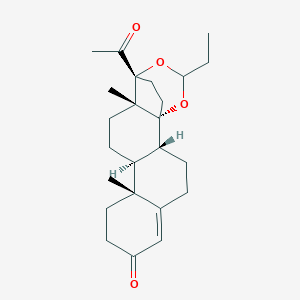

IUPAC Name |

(1R,2R,10R,11S,14S,15R)-15-acetyl-17-ethyl-10,14-dimethyl-16,18-dioxapentacyclo[13.3.2.01,14.02,11.05,10]icos-5-en-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O4/c1-5-20-27-23(15(2)25)12-13-24(28-20)19-7-6-16-14-17(26)8-10-21(16,3)18(19)9-11-22(23,24)4/h14,18-20H,5-13H2,1-4H3/t18-,19+,20?,21-,22+,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSDUYIXZDSLSZ-QSDCUGRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1OC23CCC(C2(CCC4C3CCC5=CC(=O)CCC45C)C)(O1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1O[C@@]23CC[C@]([C@]2(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C)(O1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016687 | |

| Record name | Proligestone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23873-85-0 | |

| Record name | 14,17-[Propylidenebis(oxy)]pregn-4-ene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23873-85-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proligestone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023873850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proligestone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Proligestone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROLIGESTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55772LJ01V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.